molecular formula C13H16O5 B1597939 Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate CAS No. 97025-16-6

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate

Cat. No. B1597939
CAS RN: 97025-16-6
M. Wt: 252.26 g/mol
InChI Key: RFAPZUBGJSLLKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate has been reported in the literature . For instance, a new cinnamic acid derivative, ethyl- (2E)-3- (4-hydroxy-3,5-dimethoxyphenyl)-prop-2-enoate (EHD), was synthesized using ethyl ether as a solvent and a slow evaporation technique .


Molecular Structure Analysis

The molecular structure analysis of compounds similar to Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate has been discussed in several studies . For example, the solid-state structure and results of mass spectroscopic and nuclear magnetic resonance analyses of the powerful antitumor compound 2- (3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4 (1 H )-one were presented .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate have been studied . For instance, the chemistry of 2,2-diphenyl-1- (2,4,6-trinitrophenyl) hydrazyl stable free radical (DPPH · ), an open-shell compound, has developed continuously, allowing for both theoretical and practical advances in the free radical chemistry area .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate have been reported . For example, the molecular weight of ethyl N- (3,5-dimethoxyphenyl)carbamate is 225.24 g/mol, and it has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

  • Photodynamic Therapy

    • Field : Medical Science
    • Application : The compound 5,10,15,20-tetrakis(3,5-dimethoxyphenyl) porphyrin is used as a potential photosensitizer for photodynamic therapy .
    • Method : The compound is synthesized and characterized using various spectroscopic methods . It generates singlet oxygen, a reactive oxygen species known for its effective action on the elimination of cancers and age-related eye diseases .
    • Results : The estimated singlet oxygen yield for the porphyrin was higher than some literature reports, suggesting a stronger potential of the porphyrin for the photosensitizing photodynamic treatment of cancer and other related human disorders .
  • Synthesis of Indazole Derivatives

    • Field : Organic Chemistry
    • Application : 3’,5’-Dimethoxyacetophenone is used as a starting reagent in the synthesis of 5,7-dimethoxy-3-methylindazole .
    • Method : The specific experimental procedures and technical details are not provided in the source .
    • Results : The compound was successfully used in the synthesis of ®- (+)-1- (3,5-dimethoxyphenyl)ethyl acetate-ether-180 .
  • Glycosylation Method

    • Field : Organic Chemistry
    • Application : A new glycosylation method was developed using 3,5-dimethoxyphenyl glycoside as the donor .
    • Method : This protocol delivers both O-glycosides and N-glycosides in moderate to excellent yields using a wide range of O-nucleophiles and nucleobases as the glycosyl acceptors .
    • Results : The method was successful in promoting glycosylation with visible light .
  • Ethyl (3,5-dimethoxyphenyl)carbamate

    • Field : Organic Chemistry
    • Application : This compound is listed in the ChemSpider database, which suggests it may be used in various chemical reactions .
    • Method : The specific experimental procedures and technical details are not provided in the source .
    • Results : The compound has a molecular formula of C11H15NO4 and an average mass of 225.241 Da .
  • Ethyl (3,5-dimethylphenyl)carbamate

    • Field : Organic Chemistry
    • Application : This compound is also listed in the ChemSpider database, indicating it may be used in various chemical reactions .
    • Method : The specific experimental procedures and technical details are not provided in the source .
    • Results : The compound has a molecular formula of C11H15NO2 and an average mass of 193.242 Da .
  • Ethyl (3,5-dimethoxyphenyl)carbamate

    • Field : Organic Chemistry
    • Application : This compound is listed in the ChemSpider database, which suggests it may be used in various chemical reactions .
    • Method : The specific experimental procedures and technical details are not provided in the source .
    • Results : The compound has a molecular formula of C11H15NO4 and an average mass of 225.241 Da .
  • Ethyl (3,5-dimethylphenyl)carbamate

    • Field : Organic Chemistry
    • Application : This compound is also listed in the ChemSpider database, indicating it may be used in various chemical reactions .
    • Method : The specific experimental procedures and technical details are not provided in the source .
    • Results : The compound has a molecular formula of C11H15NO2 and an average mass of 193.242 Da .

Future Directions

The future directions for the study of compounds similar to Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate could involve further investigation into their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties . Additionally, more research could be conducted to determine their safety and hazards. This would provide a more comprehensive understanding of these compounds and could potentially lead to new applications in various fields.

properties

IUPAC Name

ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-4-18-13(15)8-12(14)9-5-10(16-2)7-11(6-9)17-3/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAPZUBGJSLLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374337
Record name ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate

CAS RN

97025-16-6
Record name ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
YF Chen, YC Lin, PK Huang, HC Chan, SC Kuo… - Bioorganic & medicinal …, 2013 - Elsevier
Novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives 12a–n were designed and prepared through an intramolecular cyclization reaction and evaluated for in …
Number of citations: 46 www.sciencedirect.com
A Ilangovan, P Sakthivel, K Sivasankari… - European Journal of …, 2017 - Elsevier
A simple and efficient method for the synthesis of a series of 6,7-dihydro-3H-pyrano[4,3-c]isoxazol-3-one derivatives starting from 5-carboalkoxy-2,3-dihydropyranone (5-CDHPs) has …
Number of citations: 11 www.sciencedirect.com
AP Marcus - 2009 - escholarship.org
En route to a total synthesis of tetrapetalone A, we have discovered an unexpected steric facilitation of the Nazarov cyclization of aryl dienyl ketones. Chapter 1 describes the success of …
Number of citations: 2 escholarship.org
M Kelada - 2019 - search.proquest.com
Diabetes is a worldwide condition that affects millions of people of all ages and backgrounds. It strikes the rich and the poor, old and young, healthy and sick. Diabetes is one of the …
Number of citations: 4 search.proquest.com

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